

The Role of Delta-Tetradecalactone in Food Flavor Chemistry: A Technical Guide

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Compound of Interest

Compound Name: *delta-Tetradecalactone*

Cat. No.: *B1661937*

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Introduction

Delta-tetradecalactone (CAS 2721-22-4) is a naturally occurring long-chain aliphatic lactone that plays a significant role in the flavor profiles of a wide variety of food products.

Characterized by its creamy, buttery, fatty, and milky aroma and taste, this compound is a key contributor to the desirable sensory attributes of dairy products, meats, and certain fruits.[1][2][3][4][5] Its importance in food flavor chemistry stems from its low odor and taste thresholds, allowing it to impart significant flavor characteristics even at low concentrations. This technical guide provides an in-depth overview of the chemical properties, natural occurrence, synthesis, analytical methodologies, and sensory perception of **delta-tetradecalactone**, tailored for professionals in research and development.

Chemical and Physical Properties

Delta-tetradecalactone, also known as 5-hydroxytetradecanoic acid lactone or 6-nonyloxan-2-one, is a 14-carbon delta-lactone.[6][7] It is a colorless to pale yellow liquid with a molecular formula of C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol.[8] Its chemical structure consists of a six-membered ring with a ketone group and a nonyl side chain. This structure is responsible for its characteristic sensory properties. Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2721-22-4	[7]
FEMA Number	3590	[7][9]
Molecular Formula	C14H26O2	[8]
Molecular Weight	226.36 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Creamy, buttery, fatty, milky, waxy	[1][2][4][5]
Taste	Creamy, buttery, fatty, milky, sweet nuances	[2][10]
Boiling Point	130-135 °C at 5 mmHg	[2]
Specific Gravity	0.931 - 0.937 @ 25°C	[2]
Refractive Index	1.459 - 1.465 @ 20°C	[2]
Solubility	Soluble in alcohol; insoluble in water	[2]

Natural Occurrence and Quantitative Data

Delta-tetradecalactone is found in a variety of food matrices, where it contributes to their characteristic flavor profiles. It is particularly prominent in dairy products such as butter, cheese, and milk, as well as in various fats and meats like beef and pork fat.[1][3][4] While extensive quantitative data for **delta-tetradecalactone** across a wide range of foods is limited in publicly available literature, existing studies on related delta-lactones provide an indication of their concentration ranges. The table below presents available quantitative data for **delta-tetradecalactone** and related delta-lactones in various food products.

Food Product	Compound	Concentration Range	Reference(s)
Butter	(R)- δ -Tetradecalactone	Present (enantiomeric distribution quantified)	[2]
Fermented Butter	(R)- δ -Tetradecalactone	Present (enantiomeric distribution quantified)	[2]
Butter	δ -Decalactone	0.85 - 7.95 ppm	[11]
Raspberry	δ -Decalactone	0.005 - 1.4 mg/kg	[11]
Coconut	δ -Decalactone	0.1 - 97 mg/kg	[11]
White Wine	δ -Decalactone	0.06 mg/kg	[11]
Rum	δ -Decalactone	0.02 mg/kg	[11]

Experimental Protocols

Extraction and Quantification of Delta-Tetradecalactone in High-Fat Food Matrices

This protocol is based on a direct-injection gas chromatography-mass spectrometry (GC-MS) method suitable for high-fat matrices like butter and cheese.[\[12\]](#)

Materials:

- Homogenized food sample (e.g., butter, cheese)
- Hexane (analytical grade)
- Anhydrous sodium sulfate
- Internal standard (e.g., δ -undecalactone)
- Centrifuge tubes (50 mL)
- Vortex mixer

- Centrifuge
- GC-MS system with a high-temperature capillary column (e.g., ZB-5ms)

Procedure:

- Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized food sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
- Extraction: Add 10 mL of hexane to the centrifuge tube.
- Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Drying: Add anhydrous sodium sulfate to remove any residual water and vortex again briefly.
- Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the hexane layer.
- Collection: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.
- GC-MS Analysis:
 - Injection: Inject 1 μ L of the hexane extract into the GC-MS system.
 - Column: Use a ZB-5ms capillary column (30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 45°C, hold for 5 minutes.
 - Ramp 1: Increase to 195°C at 5°C/min.
 - Ramp 2: Increase to 270°C at 25°C/min, hold for 5 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode with a mass range of 40-400 Da. The ion source temperature should be 200°C.
- Quantification: Identify **delta-tetradecalactone** based on its retention time and mass spectrum (characteristic ion m/z 99 for δ -lactones).^[12] Quantify using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards of known concentrations.

Chemical Synthesis of Delta-Tetradecalactone via Baeyer-Villiger Oxidation

This protocol describes the synthesis of **delta-tetradecalactone** from 2-nonylcyclopentanone using a Baeyer-Villiger oxidation.

Materials:

- 2-Nonylcyclopentanone
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve 2-nonylcyclopentanone (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Oxidant:** Cool the solution in an ice bath and slowly add m-CPBA (1.1 equivalents) portion-wise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxy acid.
- **Workup:** Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **delta-tetradecalactone**.

Biotechnological Production of Delta-Lactones

This protocol outlines a general method for the biotechnological production of delta-lactones using microbial fermentation, based on processes described for related lactones.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Microorganism strain (e.g., *Saccharomyces cerevisiae*)
- Culture medium (containing a carbon source, nitrogen source, minerals, and a precursor hydroxy fatty acid)
- Precursor: 11-hydroxypalmitic acid
- Fermentor

- Centrifuge
- Solvent for extraction (e.g., ethyl acetate)

Procedure:

- Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium.
- Fermentation: Inoculate the sterile production medium in the fermentor with the seed culture. The medium should contain the precursor, 11-hydroxypalmitic acid.
- Cultivation: Maintain the fermentation under aerobic conditions at a controlled temperature and pH for a period sufficient to achieve biotransformation of the precursor to the corresponding delta-hydroxyalkanoic acid.
- Lactonization: After fermentation, adjust the pH of the broth to below 5 to promote the spontaneous cyclization of the 5-hydroxytetradecanoic acid to **delta-tetradecalactone**. Gentle heating can facilitate this step.
- Extraction: Extract the **delta-tetradecalactone** from the fermentation broth using a suitable solvent like ethyl acetate.
- Purification: Concentrate the organic extract and purify the **delta-tetradecalactone** using techniques such as distillation or chromatography.

Signaling Pathways and Sensory Perception

The perception of **delta-tetradecalactone**'s creamy and milky flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems. While the specific receptors for **delta-tetradecalactone** have not been definitively identified, research into the perception of fatty acids and other flavor compounds provides insights into the likely mechanisms.

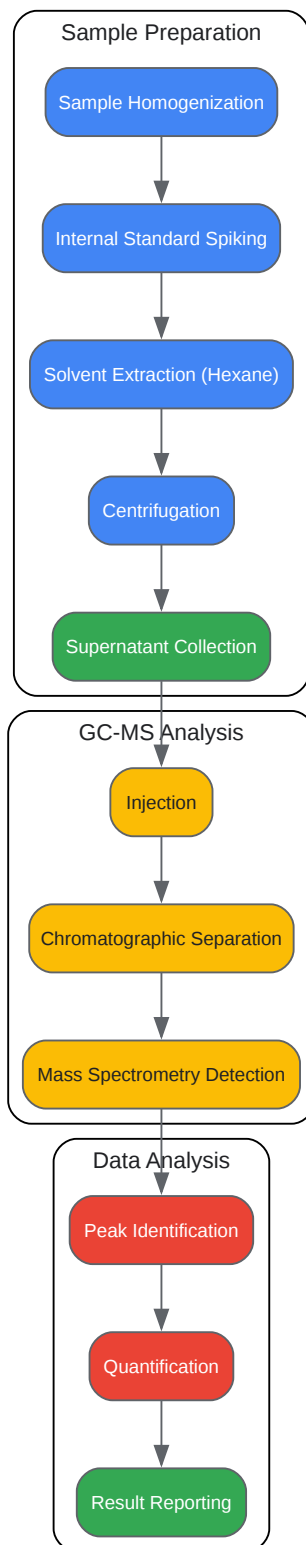
Olfactory Perception: The aroma of **delta-tetradecalactone** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.^[16] The binding of the lactone to a specific OR triggers a signaling cascade,

leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific aroma.

Gustatory Perception: The "fatty" taste perception is also believed to be mediated by GPCRs, such as GPR120, which are expressed in taste bud cells.^{[17][18][19]} These receptors are activated by long-chain fatty acids, and it is plausible that **delta-tetradecalactone**, being a fatty acid derivative, interacts with similar receptors or pathways, contributing to its creamy taste sensation. The activation of these taste GPCRs initiates a downstream signaling cascade involving G-proteins, leading to the perception of taste.

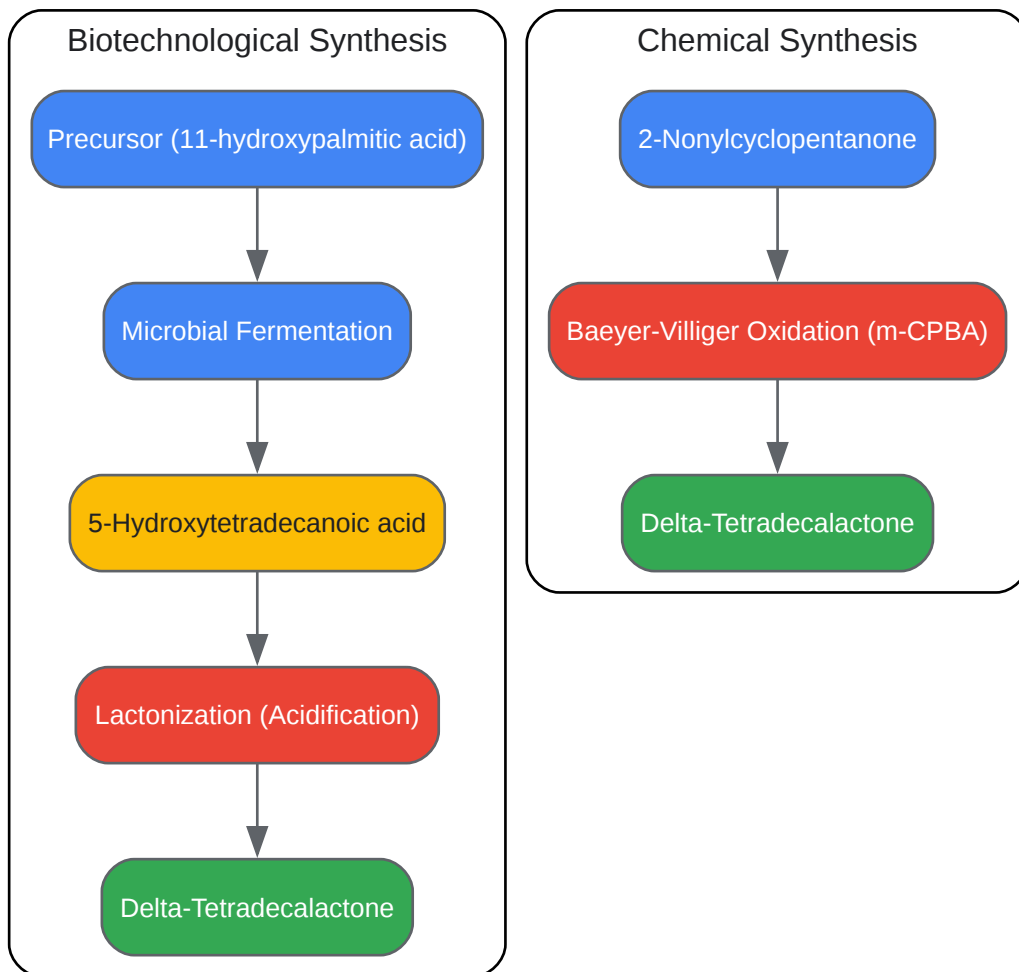
Mandatory Visualizations

Experimental Workflow for Delta-Tetradecalactone Analysis

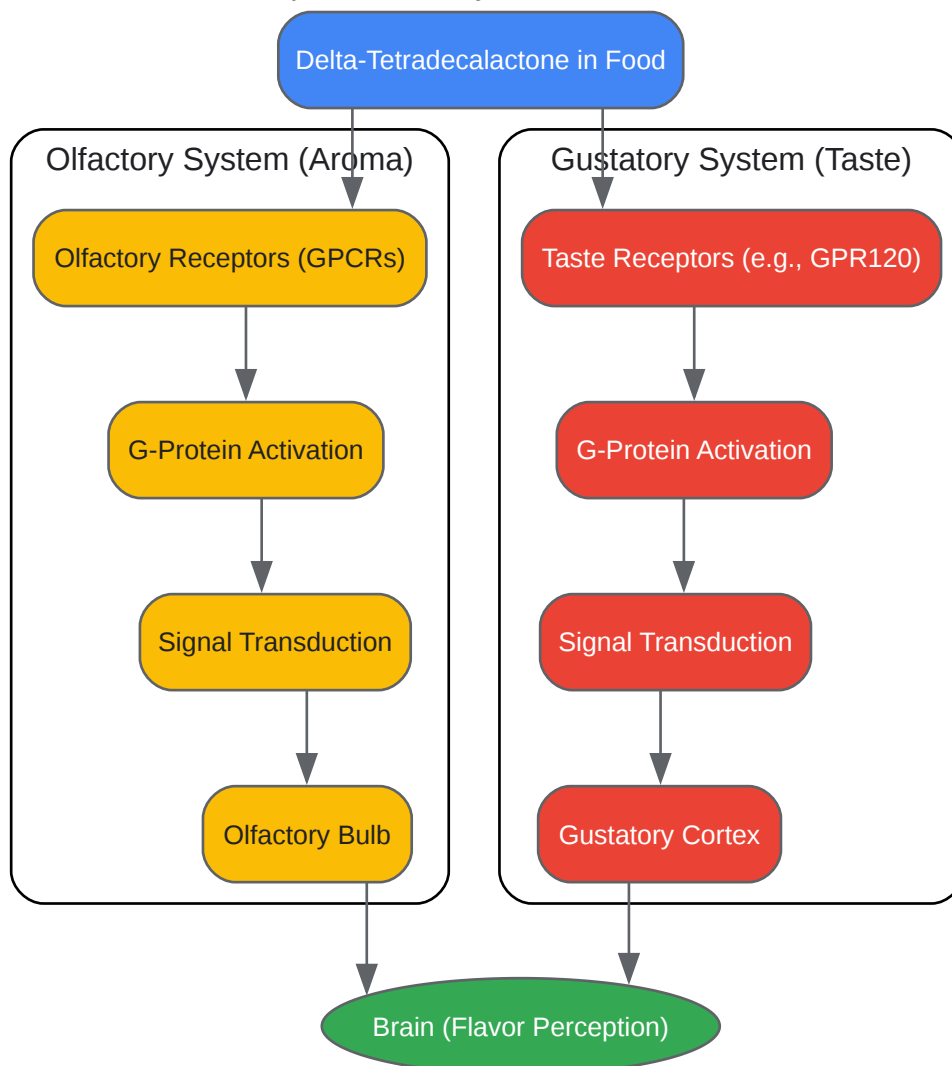
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Caption: Experimental workflow for the GC-MS analysis of **delta-tetradecalactone**.

Synthesis Pathways of Delta-Tetradecalactone



Flavor Perception Pathway of Delta-Tetradecalactone



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